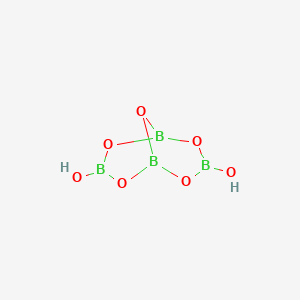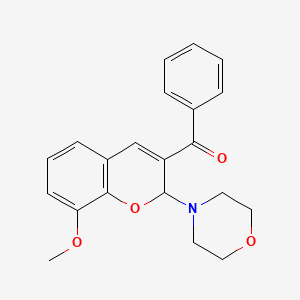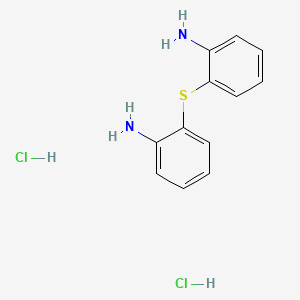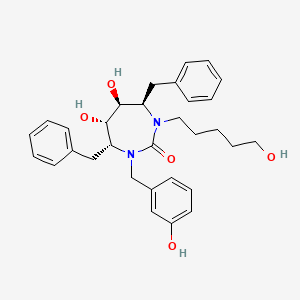
Tetraboric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tetraboric acid can be synthesized by heating orthoboric acid (B(OH)₃) above approximately 170°C . The reaction is as follows: [ 4 \text{B(OH)}₃ \rightarrow \text{H₂B₄O₇} + 5 \text{H₂O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced through the controlled dehydration of boric acid. This process involves heating boric acid at specific temperatures to achieve the desired dehydration level .
化学反応の分析
Types of Reactions
Tetraboric acid undergoes several types of chemical reactions, including:
Dehydration: Further heating of this compound can lead to the formation of boron trioxide (B₂O₃).
Hydrolysis: When dissolved in water, this compound reverts to boric acid.
Common Reagents and Conditions
Dehydration: Heating at temperatures above 170°C.
Hydrolysis: Dissolution in water.
Major Products Formed
Dehydration: Boron trioxide (B₂O₃).
Hydrolysis: Boric acid (B(OH)₃).
科学的研究の応用
Tetraboric acid has a wide range of applications in scientific research and industry:
作用機序
The mechanism by which tetraboric acid exerts its effects involves its ability to form complex structures with other molecules. This property is due to the presence of multiple boron-oxygen bonds, which can interact with various molecular targets . The pathways involved in these interactions are primarily related to the formation of borate complexes .
類似化合物との比較
Similar Compounds
Orthoboric acid (B(OH)₃): A common form of boric acid that dehydrates to form tetraboric acid.
Metaboric acid (HBO₂): Another form of boric acid that can further dehydrate to form this compound.
Uniqueness
This compound is unique in its ability to form the tetraborate anion [B₄O₇]²⁻, which is not present in other forms of boric acid . This property makes it particularly useful in various industrial and research applications .
特性
CAS番号 |
1048955-82-3 |
|---|---|
分子式 |
B4H2O7 |
分子量 |
157.3 g/mol |
IUPAC名 |
3,7-dihydroxy-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4H2O7/c5-1-7-3-9-2(6)10-4(8-1)11-3/h5-6H |
InChIキー |
XDVOLDOITVSJGL-UHFFFAOYSA-N |
正規SMILES |
B1(OB2OB(OB(O1)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















